molecular formula C9H7BrN2O B14036508 6-bromo-1-methyl-1H-indazole-4-carbaldehyde

6-bromo-1-methyl-1H-indazole-4-carbaldehyde

Cat. No.: B14036508
M. Wt: 239.07 g/mol
InChI Key: QZSQRKCIGNJLHJ-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazole-4-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindazole followed by formylation. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent such as dichloromethane. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid.

    Reduction: 6-Bromo-1-methyl-1H-indazole-4-methanol.

    Substitution: 6-Azido-1-methyl-1H-indazole-4-carbaldehyde.

Scientific Research Applications

6-Bromo-1-methyl-1H-indazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indazole-4-carbaldehyde is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the aldehyde group may influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the methyl group at the 1st position.

    1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but lacks the bromine atom at the 6th position.

    6-Bromo-1H-indazole: Similar structure but lacks the aldehyde group at the 4th position.

Uniqueness

6-Bromo-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the indazole ring. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-1-methylindazole-4-carbaldehyde

InChI

InChI=1S/C9H7BrN2O/c1-12-9-3-7(10)2-6(5-13)8(9)4-11-12/h2-5H,1H3

InChI Key

QZSQRKCIGNJLHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C=O)Br

Origin of Product

United States

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